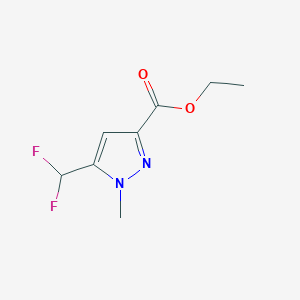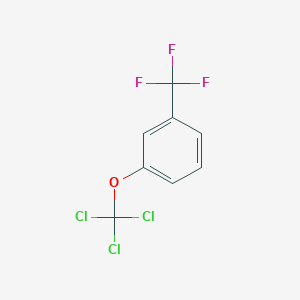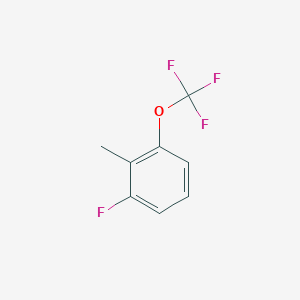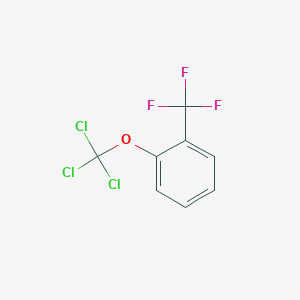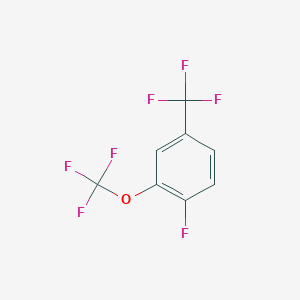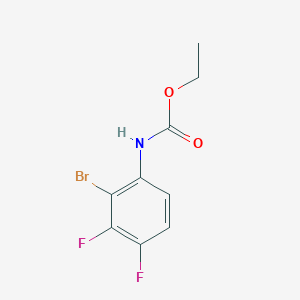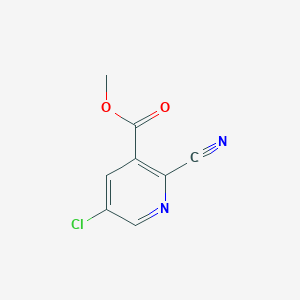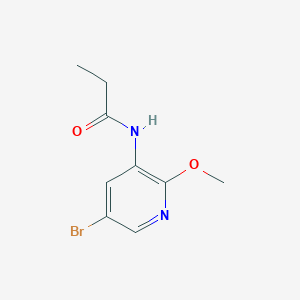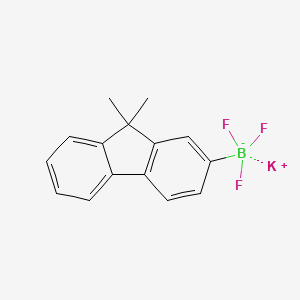
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Vue d'ensemble
Description
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3K It is a potassium salt of a trifluoroborate ester, which is derived from 9,9-dimethyl-9H-fluorene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate typically involves the reaction of 9,9-dimethyl-9H-fluorene with a boron trifluoride source in the presence of a potassium base. One common method includes the use of potassium carbonate as the base and boron trifluoride etherate as the boron source. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired trifluoroborate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl halide.
Applications De Recherche Scientifique
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Research explores its potential in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: It is used in studies related to its interaction with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic properties of the 9,9-dimethyl-9H-fluorene moiety, which can stabilize reaction intermediates and facilitate the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 9,9-dimethyl-9H-fluorene-2,4-diyl bis(trifluoroborate): Another trifluoroborate ester derived from 9,9-dimethyl-9H-fluorene, but with two trifluoroborate groups.
Potassium 9-fluorenyltrifluoroborate: A similar compound with a single trifluoroborate group attached to the fluorene moiety.
Uniqueness
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is unique due to the presence of the 9,9-dimethyl substituents on the fluorene ring, which can influence its reactivity and stability. This makes it a valuable reagent in specific organic synthesis applications where these properties are advantageous.
Propriétés
IUPAC Name |
potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYHVOQTJBSPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
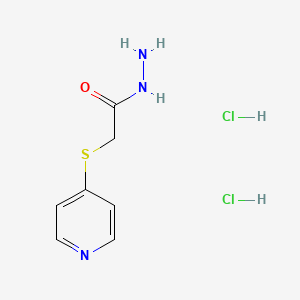
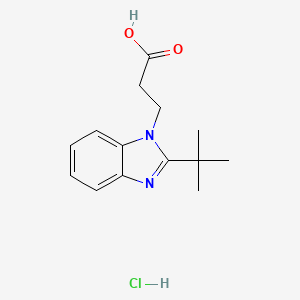
![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
